5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3. Pyridazinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one typically involves the reaction of N-R-3-piperidone with a secondary amine to form an enamine. This enamine then undergoes a nucleophilic substitution reaction with ethyl glyoxylate to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing various catalysts and reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Pyridazin-3(2H)-one: Known for its cardiovascular and anti-inflammatory properties.
Pyridaben: An agrochemical used as a miticide.
Norflurazon: A herbicide with a pyridazinone core.
The uniqueness of this compound lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRCJNKOALAMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.